Puupehedione

描述

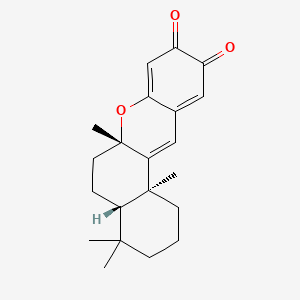

Puupehedione is a natural product isolated from marine organisms. It belongs to the class of quinone/hydroquinone sesquiterpenes based on drimane skeletons. These compounds exhibit a broad spectrum of biological activities, with in vitro antitubercular activity being particularly noteworthy. Puupehedione possesses an interesting structural complexity that has attracted significant research interest .

Synthesis Analysis

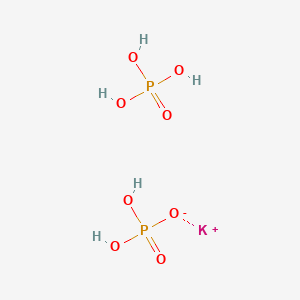

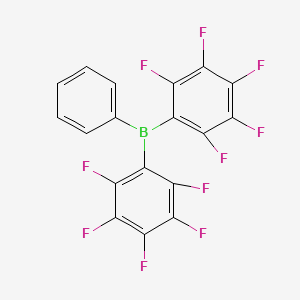

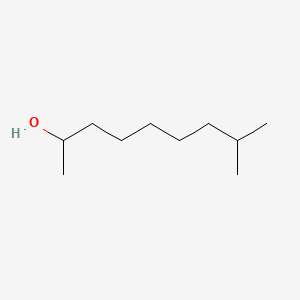

Several synthetic approaches have been explored for puupehedione. Notably, a concise total synthesis of its analog, (−)-15-oxopuupehenol , has been achieved in eight steps (longest linear route) with an overall yield of 18% from R-(−)-carvone . The synthesis involves a Suzuki carbonylative coupling reaction to assemble the compact tetra-substituted α,β-unsaturated aryl ketone and a KOH-promoted intramolecular cyclization reaction to construct the unique chromanone core. The antituberculosis drug (+)-puupehenone can be obtained via a three-step transformation from synthetic (−)-15-oxopuupehenol .

Molecular Structure Analysis

Puupehedione’s molecular structure features a unique cis–anti–trans fused ring system . This configuration contributes to its intriguing bioactivities. The presence of a carbonyl group at C-15 distinguishes it from other puupehenones. The tetracyclic skeleton shared with other puupehenones provides a platform for diverse and interesting bioactivities, including antiviral, antimalarial, antibiotic, immunomodulatory, and antitubercular effects .

Chemical Reactions Analysis

The chemical reactivity of puupehedione is closely tied to its fused ring system. Researchers have explored various synthetic methods and strategies to access this class of marine meroterpenoids. Notably, the synthesis of (−)-15-oxopuupehenol, a precursor to puupehedione, has been a subject of interest. Strategies involve combining drimane aldehyde units with aryl lithium reagents and assembling the C-15 ketone group through lateral benzylic oxidation reactions .

科学研究应用

对映选择性半合成

Puupehedione是一种海洋天然产物,已从sclareolide中合成,利用钯催化的交叉偶联反应和原位CAN氧化/分子内oxa-Stork-Danheiser转位串联反应。这种半合成方法因其构建puupehedione复杂的drimanal三甲氧基苯乙烯骨架的效率和有效性而引人注目(Wang et al., 2017)。

单萜类似物的合成

已对使用β-cyclocitral和芳基锂衍生物的puupehedione单萜类似物的合成进行了研究。值得注意的是,一种类似物表现出的抗肿瘤活性明显高于天然puupehedione,表明其在增强治疗应用方面的潜力(Barrero et al., 1998)。

从香芹酮的对映选择性合成

已经从(R)-(−)-香芹酮开始实现了一种独特的puupehedione对映选择性合成。这种方法突出了以更便捷的方式合成抗肿瘤海洋海绵代谢产物的潜力(Maiti et al., 2001)。

催化环氧多烯环化

已经开发出一种用于puupehedione的催化和高度立体选择性合成方法,利用铜催化的烯丙基取代和钛茂催化的环氧多烯环化。这种方法因其在创建复杂海洋天然产物方面的精确性和效率而具有重要意义(Gansäuer et al., 2006)。

生成邻苯醌甲基中间体

生成puupehedione的更简单类似物方面的研究导致了一种涉及邻苯醌甲基中间体的杂Diels-Alder环加成的方法。这种方法提供了一种快速且温和的合成生物活性衍生物的方法(Barrero et al., 2006)。

血管生成抑制剂

对puupehenone和相关化合物(包括puupehedione)的研究已经确定了它们作为血管生成抑制剂的潜力。发现一些衍生物可以抑制尿激酶内皮细胞的产生和侵袭,表明它们可用于治疗与血管生成相关的病理(Castro et al., 2004)。

全合成方法

在puupehenone型海洋天然产物(包括puupehedione)的全合成中的工作重点是构建它们的基本骨架并修饰它们的C和D环。这些方法对于探索这些化合物的治疗潜力至关重要(Wu et al., 2019)。

Diels-Alder环加成方法

一种使用Diels-Alder环加成的合成新策略已被用于创建puupehenone相关代谢物。这种方法导致了合成有效的抑制剂,如8-epipuupehedione,因其抑制血管生成特性而具有重要意义(Alvarez-Manzaneda et al., 2007)。

属性

IUPAC Name |

(4aS,6aS,12bS)-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6-hexahydrobenzo[a]xanthene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-19(2)7-5-8-20(3)17(19)6-9-21(4)18(20)11-13-10-14(22)15(23)12-16(13)24-21/h10-12,17H,5-9H2,1-4H3/t17-,20-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLFLHSQZFRDPFM-YYWHXJBOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2=CC4=CC(=O)C(=O)C=C4O3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC[C@]3(C2=CC4=CC(=O)C(=O)C=C4O3)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164766 | |

| Record name | (4aS,6aS,12bS)-4,4,6a,12b-Tetramethyl-1,3,4,4a,5,6,6a,12b-octahydro-2H-benzo(a)xanthene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

151345-10-7 | |

| Record name | (4aS,6aS,12bS)-4,4,6a,12b-Tetramethyl-1,3,4,4a,5,6,6a,12b-octahydro-2H-benzo(a)xanthene-9,10-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151345107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4aS,6aS,12bS)-4,4,6a,12b-Tetramethyl-1,3,4,4a,5,6,6a,12b-octahydro-2H-benzo(a)xanthene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Puupehedinone, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B8NU9GHV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

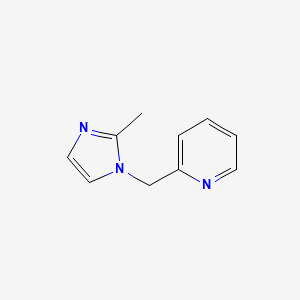

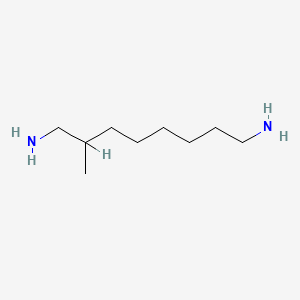

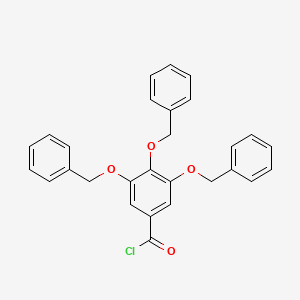

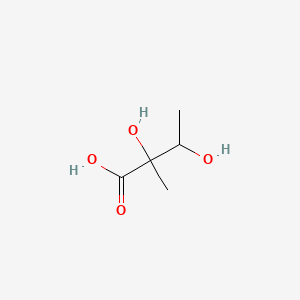

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyridinium, 1-[12-[(2-methyl-1-oxo-2-propenyl)oxy]dodecyl]-, bromide](/img/structure/B3047914.png)